REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][N:4]1[CH2:8][CH2:7][CH:6]([OH:9])[CH2:5]1.Cl[C:11]1[CH:12]=[N:13][CH:14]=[C:15]([Cl:20])[C:16]=1[C:17](O)=[O:18].[C:21]1([P:27]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)[C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1.C(Cl)(Cl)(Cl)[Cl:41]>CN(C)C=O.C(N(CC)CC)C>[Cl:20][C:15]1[C:16]2[CH2:17][N:4]([CH3:3])[CH2:5][CH:6]([CH2:7][CH2:8][Cl:41])[O:9][C:11]=2[CH:12]=[N:13][CH:14]=1.[C:34]1([P:27](=[O:18])([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=1 |f:0.1|
|
Name
|
|
Quantity
|
20 mL
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Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2.65 g
|
Type
|
reactant
|
Smiles
|
CN1CC(CC1)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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ClC=1C=NC=C(C1C(=O)O)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to maintain 60° C
|
Type
|
ADDITION
|
Details
|
Subsequent to this addition
|
Type
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TEMPERATURE
|
Details
|
the mixture was heated to 75° C. for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by rotary evaporation (60° C., 5 mm)
|
Type
|
ADDITION
|
Details
|
hydrogen chloride added until a pH of 3
|
Type
|
TEMPERATURE
|
Details
|
the entire mixture heated to reflux
|
Type
|
CUSTOM
|
Details
|
followed by the same increments 1 hr
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with 6×50 ml of 3N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
ADDITION
|
Details
|
To the residue was added ethyl acetate, which
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CN=CC2=C1CN(CC(O2)CCCl)C
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |